3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea
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Overview
Description
3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds of this nature often exhibit a range of biological activities and are of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the urea linkage or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions could include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study its effects on cellular processes or as a tool to probe specific biochemical pathways.
Medicine
Medicinally, compounds of this class are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-methylpiperazin-1-YL)ethyl]urea
- 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-ethylpiperazin-1-YL)ethyl]urea
Uniqueness
The uniqueness of 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea could lie in its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-6-20-8-10-21(11-9-20)7-5-18-17(22)19-14-3-4-15-16(12-14)24-13-23-15/h3-4,12H,2,5-11,13H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBCLZDYSSDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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